N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-furohydrazide
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Overview
Description
N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. The furan-2-carbohydrazide moiety is then introduced through a condensation reaction with the pyrazolo[3,4-d]pyrimidine intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine-4-amine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N’-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}furan-2-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazolo[3,4-d]pyrimidine core with a furan-2-carbohydrazide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H12N6O2 |
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Molecular Weight |
320.31 g/mol |
IUPAC Name |
N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide |
InChI |
InChI=1S/C16H12N6O2/c23-16(13-7-4-8-24-13)21-20-14-12-9-19-22(15(12)18-10-17-14)11-5-2-1-3-6-11/h1-10H,(H,21,23)(H,17,18,20) |
InChI Key |
OPEFQGZBTOLDLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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